Pam3-Cys-Ala-Gly

Beschreibung

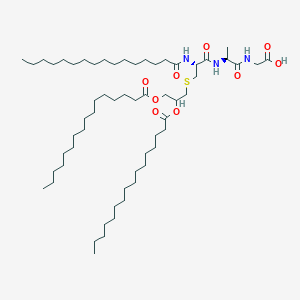

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H111N3O9S/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-54(63)62-53(59(69)61-51(4)58(68)60-47-55(64)65)50-72-49-52(71-57(67)46-43-40-37-34-31-28-25-22-19-16-13-10-7-3)48-70-56(66)45-42-39-36-33-30-27-24-21-18-15-12-9-6-2/h51-53H,5-50H2,1-4H3,(H,60,68)(H,61,69)(H,62,63)(H,64,65)/t51-,52?,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELKZHAKCJIPSL-JYHYCRSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(C)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)N[C@@H](C)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H111N3O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50922566 | |

| Record name | N-{2-[(3-{[2,3-Bis(hexadecanoyloxy)propyl]sulfanyl}-1-hydroxy-2-[(1-hydroxyhexadecylidene)amino]propylidene)amino]-1-hydroxypropylidene}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50922566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1038.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117858-54-5 | |

| Record name | N-Palmitoyl-5,6-dipalmitoylcysteinyl-alanyl-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117858545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-[(3-{[2,3-Bis(hexadecanoyloxy)propyl]sulfanyl}-1-hydroxy-2-[(1-hydroxyhexadecylidene)amino]propylidene)amino]-1-hydroxypropylidene}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50922566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Immunostimulatory Mechanism of Pam3-Cys-Ala-Gly: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Pam3-Cys-Ala-Gly, a synthetic triacylated lipopeptide analogous to the well-characterized Toll-like receptor 2 (TLR2) agonist, Pam3CSK4. This document details the molecular interactions, signaling cascades, and cellular outcomes associated with the activation of the TLR2/TLR1 heterodimer by this class of molecules. Furthermore, it presents quantitative data and detailed experimental protocols to facilitate further research and development in immunology and drug discovery.

Introduction to this compound and TLR2/TLR1 Agonism

This compound belongs to a class of synthetic lipopeptides that mimic the acylated N-terminus of bacterial lipoproteins.[1] These molecules are potent activators of the innate immune system through their specific recognition by Toll-like receptors (TLRs). The defining structural feature of this class of molecules is a tripalmitoylated cysteine residue (Pam3Cys), which is essential for its biological activity. Pam3CSK4 is a widely studied member of this family and serves as the primary model for understanding the mechanism of action of this compound.[1]

The primary molecular target of this compound is the heterodimeric receptor complex of TLR2 and TLR1.[1] TLRs are a class of pattern recognition receptors (PRRs) that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs).[1][2] The specific engagement of the TLR2/TLR1 complex by triacylated lipopeptides like this compound initiates a signaling cascade that leads to the activation of downstream transcription factors and the subsequent expression of a wide range of pro-inflammatory genes.

Molecular Mechanism of TLR2/TLR1 Activation

The activation of the TLR2/TLR1 heterodimer by this compound is a multi-step process involving precise molecular interactions:

-

Ligand Binding: The three palmitoyl (B13399708) chains of the lipopeptide are critical for binding to the hydrophobic pockets within the extracellular domains of TLR2 and TLR1. This interaction brings the two receptor molecules into close proximity, inducing dimerization.

-

Conformational Change and Dimerization: The binding of the ligand induces a conformational change in the extracellular domains of TLR2 and TLR1, leading to the formation of a stable heterodimer. This dimerization is essential for the subsequent intracellular signaling events.

-

TIR Domain Association: The dimerization of the extracellular domains brings the intracellular Toll/Interleukin-1 receptor (TIR) domains of TLR2 and TLR1 into close proximity. This allows for the recruitment of downstream adaptor proteins.

Downstream Signaling Pathways

The activation of the TLR2/TLR1 complex initiates a predominantly MyD88-dependent signaling pathway, culminating in the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).

MyD88-Dependent Pathway

The clustering of the TIR domains of TLR2 and TLR1 creates a signaling platform for the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family. This leads to the activation of TNF receptor-associated factor 6 (TRAF6), a key ubiquitin ligase. TRAF6 then activates the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB). The phosphorylation and subsequent degradation of IκB release NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

MAP Kinase Pathway

In parallel to NF-κB activation, the TLR2/TLR1 signaling cascade also activates the MAP kinase pathways, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). The activation of these kinases leads to the phosphorylation and activation of various transcription factors, such as AP-1, which cooperate with NF-κB to regulate the expression of immune response genes.

Quantitative Data on Pam3CSK4 Activity

The following tables summarize quantitative data reported for Pam3CSK4, which is considered a close analog of this compound.

Table 1: Potency of Pam3CSK4 and its Derivatives

| Compound | Target | Assay | EC50 (nM) | Cell Type | Reference |

| Pam3CSK4 derivative (35d) | Murine TLR2 | IL-6 Expression | 83.08 ± 5.94 | Not Specified |

Table 2: Effective Concentrations of Pam3CSK4 in In-Vitro Assays

| Concentration Range | Cell Type | Assay | Observed Effect | Reference |

| 0.1 - 10 ng/mL | Human Monocytic THP-1 cells | NF-κB Activation | Dose-dependent increase in NF-κB activity | |

| 10 ng/mL | Murine Peritoneal Exudate Cells (PECs) | MAPK/NF-κB Phosphorylation | Phosphorylation of ERK, p38, and NF-κB p65 | |

| 160 ng/mL | Isolated Perfused Mouse Lungs | MAPK Activation & Gene Expression | Increased phosphorylation of ERK1/2 and p38; Upregulation of pro-inflammatory genes | |

| 0.5 - 10 µg/mL | Mouse B cells | Cell Viability & Proliferation | Enhanced viability and proliferation | |

| 1 - 10 µg/mL | Human Platelets | Aggregation & Adhesion | Induced platelet aggregation and adhesion | |

| 10 µg/mL | Murine Vascular Endothelial END-D cells | Gene Expression & Protein Phosphorylation | Enhanced IFN-γ-induced iNOS expression and STAT1 phosphorylation |

Table 3: Cytokine and Chemokine Induction by Pam3CSK4

| Cytokine/Chemokine | Cell Type | Stimulation Conditions | Reference |

| IL-6, TNF-α, IL-1β | Human Monocytes | Incubation with Pam3CSK4 | |

| IL-6, MCP-1, CXCL-1, CXCL-8 | Human Uveal Melanocytes | Incubation with Pam3CSK4 | |

| TNF, IL-12, IL-10 | Human Macrophages | Incubation with H56/CAF01/Pam3Cys | Not directly cited, but relevant |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound and related compounds.

In-Vitro Cell Stimulation Assay

This protocol describes a general procedure for stimulating cultured cells with a TLR2 agonist to assess downstream responses such as cytokine production or gene expression.

-

Cell Culture: Plate cells (e.g., macrophages, dendritic cells, or relevant cell lines) in appropriate culture medium at a predetermined density in a multi-well plate. Allow cells to adhere and stabilize overnight.

-

Ligand Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and dilute to the desired working concentrations in culture medium.

-

Cell Stimulation: Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only).

-

Incubation: Incubate the cells for a specified period (e.g., 4, 8, or 24 hours) at 37°C in a CO2 incubator.

-

Sample Collection: After incubation, collect the cell culture supernatants for cytokine analysis (e.g., by ELISA) and/or lyse the cells for RNA or protein extraction for subsequent analysis (e.g., qRT-PCR or Western blotting).

NF-κB Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway.

-

Cell Line: Utilize a reporter cell line that stably expresses a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of an NF-κB response element (e.g., HEK293-TLR2/TLR1-NF-κB-luc or THP-1-NF-κB-eGFP).

-

Cell Plating: Seed the reporter cells in a 96-well plate at an optimal density and allow them to grow overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound. Include a positive control (e.g., a known NF-κB activator like TNF-α) and a negative control (vehicle).

-

Incubation: Incubate the plate for a period sufficient to allow for reporter gene expression (typically 16-24 hours).

-

Signal Detection: Measure the reporter gene activity according to the manufacturer's instructions. For luciferase, add the luciferase substrate and measure luminescence. For SEAP, collect the supernatant and measure the enzymatic activity. For eGFP, measure fluorescence by flow cytometry or a plate reader.

MAPK Phosphorylation Analysis by Western Blot

This protocol is for detecting the activation of MAP kinases through the analysis of their phosphorylation status.

-

Cell Stimulation and Lysis: Stimulate cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes). After stimulation, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli sample buffer, and denature by heating. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of MAP kinases (e.g., anti-phospho-p38, anti-phospho-ERK1/2, anti-phospho-JNK) overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane with antibodies against the total forms of these kinases as loading controls.

-

Secondary Antibody Incubation: Wash the membrane extensively with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system. Quantify the band intensities to determine the relative levels of phosphorylated kinases.

Conclusion

This compound and its analogs are potent immunostimulatory molecules that act as specific agonists for the TLR2/TLR1 heterodimer. Their mechanism of action involves the initiation of a MyD88-dependent signaling cascade, leading to the activation of NF-κB and MAP kinases, and the subsequent production of a broad range of pro-inflammatory cytokines and chemokines. The detailed understanding of this mechanism, supported by the quantitative data and experimental protocols provided in this guide, is crucial for the rational design and development of novel vaccine adjuvants, immunomodulatory drugs, and therapeutics targeting infectious and inflammatory diseases.

References

Pam3-Cys-Ala-Gly: A Technical Guide to its Structure, Synthesis, and Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic lipopeptide Pam3-Cys-Ala-Gly, a potent agonist of the Toll-like receptor 2 (TLR2) and TLR1 heterodimer. This document details its chemical structure, outlines a representative synthesis methodology, and explores the intricate signaling pathways it triggers, making it a valuable resource for researchers in immunology, drug development, and vaccine adjuvant research.

Chemical Structure and Properties

This compound, also known as N-Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-(R)-cysteinyl-alanyl-glycine, is a synthetic triacylated lipopeptide. Its structure is characterized by a lipid portion composed of three palmitic acid chains attached to a cysteine residue, which is in turn linked to a short peptide chain of alanine (B10760859) and glycine (B1666218).[1] This amphiphilic nature is crucial for its biological activity, enabling it to mimic the acylated N-terminus of bacterial lipoproteins and be recognized by the innate immune system.[2]

| Property | Value | Reference |

| Chemical Formula | C59H111N3O9S | [1][3][4] |

| Molecular Weight | 1038.6 g/mol | |

| IUPAC Name | 2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]propanoyl]amino]acetic acid | |

| CAS Number | 117858-54-5 |

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process involving solid-phase peptide synthesis (SPPS) for the peptide moiety and subsequent lipidation. While a single, universally adopted protocol is not available, the general strategy involves the sequential coupling of protected amino acids to a solid support, followed by the attachment of the lipidated cysteine analogue.

Representative Synthesis Workflow

The following diagram outlines a conceptual workflow for the synthesis of this compound, drawing upon established principles of solid-phase peptide synthesis and lipopeptide chemistry.

Detailed Methodologies

Materials:

-

Fmoc-Gly-OH, Fmoc-Ala-OH

-

Pam3-Cys-OH (N-palmitoyl-S-(2,3-bis(palmitoyloxy)-(2RS)-propyl)cysteine)

-

Rink Amide resin or similar solid support

-

Coupling reagents (e.g., HBTU, HATU, DIC) and base (e.g., DIPEA)

-

Fmoc deprotection solution (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

-

Solvents: DMF, DCM, Diethyl ether

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Protocol:

-

Resin Swelling: The solid support resin is swelled in a suitable solvent like DMF or DCM.

-

First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Gly-OH, is activated using a coupling reagent and coupled to the resin in the presence of a base. The reaction progress can be monitored by a colorimetric test (e.g., Kaiser test).

-

Fmoc Deprotection: The Fmoc protecting group on the glycine is removed by treating the resin with a solution of 20% piperidine in DMF.

-

Second Amino Acid Coupling: The next amino acid, Fmoc-Ala-OH, is coupled to the deprotected glycine residue using the same activation and coupling procedure.

-

Fmoc Deprotection: The Fmoc group on alanine is removed.

-

Lipidated Cysteine Coupling: The pre-synthesized and protected lipidated cysteine, Pam3-Cys-OH, is coupled to the N-terminus of the dipeptide on the resin.

-

Cleavage and Deprotection: The synthesized lipopeptide is cleaved from the resin, and any remaining side-chain protecting groups are removed by treatment with a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude product is precipitated with cold diethyl ether, and the final this compound is purified using RP-HPLC. The purity and identity of the product are confirmed by mass spectrometry and analytical HPLC.

Signaling Pathway of this compound

This compound exerts its immunostimulatory effects by activating the Toll-like receptor 2 (TLR2) in conjunction with TLR1. This recognition occurs at the cell surface of various immune cells, including macrophages and dendritic cells. The binding of the triacylated lipid moiety of this compound to the hydrophobic pocket formed by the TLR2/TLR1 heterodimer initiates a downstream signaling cascade.

This signaling is primarily mediated through the MyD88-dependent pathway. Upon ligand binding, the Toll-interleukin-1 receptor (TIR) domains of TLR2 and TLR1 recruit the adaptor protein MyD88. This leads to the activation of interleukin-1 receptor-associated kinases (IRAKs) and subsequently TNF receptor-associated factor 6 (TRAF6). The activated TRAF6 ultimately leads to the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB). The phosphorylation and subsequent degradation of IκB release the transcription factor NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-1β.

Experimental Protocols for Studying this compound Activity

The biological activity of this compound is typically assessed by measuring the activation of TLR2 and the downstream cellular responses. Below are representative experimental workflows.

TLR2 Activation Assay using Reporter Cells

This assay quantifies the ability of this compound to activate the TLR2/TLR1 signaling pathway in a controlled in vitro system.

Protocol:

-

Cell Culture: HEK293 cells co-transfected with human TLR2, TLR1, and a reporter plasmid containing a secreted alkaline phosphatase (SEAP) or luciferase gene under the control of an NF-κB promoter are cultured to 80% confluency.

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density.

-

Stimulation: The next day, cells are treated with a serial dilution of this compound. A positive control (e.g., a known TLR2 agonist) and a negative control (vehicle) should be included.

-

Incubation: The plate is incubated for 18-24 hours to allow for reporter gene expression.

-

Detection: The supernatant is collected, and the reporter protein activity is measured using a suitable substrate (e.g., p-nitrophenyl phosphate (B84403) for SEAP or luciferin (B1168401) for luciferase).

-

Data Analysis: The results are expressed as fold induction over the negative control, and the EC50 value is calculated.

Cytokine Induction Assay in Immune Cells

This assay measures the production of pro-inflammatory cytokines by primary immune cells or cell lines in response to this compound.

Protocol:

-

Cell Isolation/Culture: Primary human or murine macrophages (e.g., bone marrow-derived macrophages) or a monocytic cell line (e.g., THP-1) are cultured.

-

Stimulation: Cells are stimulated with various concentrations of this compound for a defined period (e.g., 6-24 hours).

-

Supernatant Collection: The cell culture supernatant is collected.

-

Cytokine Measurement: The concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.

-

Data Analysis: Cytokine concentrations are plotted against the this compound concentration to determine the dose-response relationship.

Conclusion

This compound is a well-defined and potent synthetic lipopeptide that serves as a valuable tool for studying innate immunity and as a potential adjuvant in vaccine development. Its defined structure allows for consistent and reproducible experimental outcomes. A thorough understanding of its synthesis, signaling pathways, and methods for assessing its activity is crucial for researchers aiming to harness its immunostimulatory properties for therapeutic and research applications.

References

Pam3-Cys-Ala-Gly: A Technical Guide to a Potent TLR1/TLR2 Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pam3-Cys-Ala-Gly is a synthetic lipopeptide that serves as a potent agonist for the Toll-like receptor 1 and Toll-like receptor 2 (TLR1/TLR2) heterodimer complex. As a synthetic mimic of the acylated N-terminus of bacterial lipoproteins, it is a powerful tool for researchers studying innate immunity, vaccine adjuvants, and immunotherapy. This technical guide provides an in-depth overview of its mechanism of action, downstream signaling pathways, quantitative activity data, and detailed experimental protocols for its characterization.

Core Concepts: Mechanism of Action

This compound is recognized by the innate immune system as a pathogen-associated molecular pattern (PAMP). Its three palmitoyl (B13399708) chains anchor into the hydrophobic pocket formed by the TLR1 and TLR2 ectodomains, inducing a conformational change that brings the intracellular Toll/Interleukin-1 receptor (TIR) domains into close proximity. This dimerization initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of key transcription factors and the subsequent expression of pro-inflammatory cytokines and chemokines.

Downstream Signaling Pathway

Upon ligand binding and TLR1/TLR2 heterodimerization, the adaptor protein Myeloid differentiation primary response 88 (MyD88) is recruited to the intracellular TIR domains. MyD88, in turn, recruits and activates members of the IRAK (IL-1 receptor-associated kinase) family, leading to the activation of TRAF6 (TNF receptor-associated factor 6). This culminates in the activation of two major downstream pathways: the mitogen-activated protein kinase (MAPK) cascade and the nuclear factor-kappa B (NF-κB) pathway. Activation of MAPKs, such as ERK1/2 and p38, and the nuclear translocation of NF-κB lead to the transcription of a wide array of immune-related genes.

Quantitative Data Presentation

The following tables summarize the quantitative data related to the activity of Pam3Cys and its closely related analogs. It is important to note that specific EC50 and Kd values for this compound are not widely published; therefore, data for the commonly studied analog Pam3CSK4 are included for reference.

| Parameter | Molecule | Assay System | Value | Reference |

| Effective Concentration | Pam3Cys | Isolated Perfused Mouse Lungs | 160 ng/mL | [1][2][3] |

| Effective Concentration | Pam3Cys | Human Monocytes | 10 µg/mL | |

| EC50 (TNF-α production) | CU-T12-9 (a small molecule TLR1/2 agonist) | Raw 264.7 Macrophage Cells | 60.46 ± 16.99 nM | [4] |

| IC50 (Competitive Binding) | CU-T12-9 vs. Pam3CSK4 | Fluorescence Anisotropy | 54.4 nM | [5] |

| Kd (Binding Affinity) | Rho-Pam3 (fluorescent Pam3CSK4 derivative) | TLR1/TLR2 Complex | 34.9 ± 1.9 nM |

| Cytokine | Cell Type | Pam3Cys Concentration | Fold Induction / Concentration | Reference |

| TNF-α | Human Monocytes | 100 ng/mL | ~50% of cells produce TNF-α | |

| IL-6 | Human PBMCs | 0.1 µg/mL | Significant Induction | |

| IL-8 | Human PBMCs | 0.1 µg/mL | Significant Induction | |

| IL-10 | Human PBMCs | 1 µg/mL | Significant Induction | |

| IL-12 | Human PBMCs | 1 µg/mL | Significant Induction | |

| IL-1β | Human Monocytes | 10 µg/mL | Significant Induction |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell types and experimental conditions.

Macrophage Stimulation and Cytokine Measurement

This protocol outlines the stimulation of macrophage-like cells (e.g., RAW 264.7 or primary bone marrow-derived macrophages) with this compound and the subsequent measurement of cytokine production by ELISA.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

96-well tissue culture plates

-

Cytokine ELISA kit (e.g., for TNF-α, IL-6)

-

Plate reader

Procedure:

-

Cell Seeding: Seed macrophages into a 96-well plate at a density of 1-5 x 10^5 cells/well and allow them to adhere overnight.

-

Stimulation: Prepare a stock solution of this compound in sterile, endotoxin-free water or DMSO. Dilute the stock solution to the desired final concentrations in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing this compound. Include a vehicle control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell layer.

-

Cytokine ELISA: Perform the ELISA according to the manufacturer's instructions. Briefly, this involves coating a plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a substrate, and measuring the absorbance.

-

Data Analysis: Calculate the cytokine concentrations based on a standard curve.

Western Blot Analysis of MAPK Phosphorylation

This protocol describes the detection of phosphorylated MAPKs (e.g., p-p38, p-ERK1/2) in cell lysates after stimulation with this compound.

Materials:

-

Macrophage cell line

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (total and phosphorylated forms of MAPKs)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Stimulation: Seed cells in 6-well plates and stimulate with this compound for various time points (e.g., 0, 15, 30, 60 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

NF-κB Activation Assay (Reporter Gene Assay)

This protocol outlines a method to quantify NF-κB activation using a stable cell line expressing a luciferase reporter gene under the control of an NF-κB responsive promoter.

Materials:

-

NF-κB reporter cell line (e.g., HEK-Blue™ TLR2 cells)

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the reporter cells in a 96-well plate according to the manufacturer's instructions.

-

Stimulation: Treat the cells with a dilution series of this compound.

-

Incubation: Incubate for 6-24 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the assay kit's protocol.

-

Data Analysis: Plot the relative light units (RLU) against the concentration of this compound to generate a dose-response curve and determine the EC50.

Conclusion

This compound is a valuable and potent tool for the in vitro and in vivo study of TLR1/TLR2-mediated immune responses. Its well-defined structure and mechanism of action make it a standard for activating the MyD88-dependent signaling pathway, leading to robust cytokine production and immune cell activation. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize and characterize the immunological effects of this important TLR agonist.

References

- 1. Protocol for localized macrophage stimulation with small-molecule TLR agonist via fluidic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. Effects of the TLR2 Agonists MALP-2 and Pam3Cys in Isolated Mouse Lungs | PLOS One [journals.plos.org]

- 4. Specific activation of the TLR1-TLR2 heterodimer by small-molecule agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. devtoolsdaily.com [devtoolsdaily.com]

The Molecular Cascade: An In-depth Technical Guide to the Downstream Signaling Pathways of Pam3-Cys-Ala-Gly

For Researchers, Scientists, and Drug Development Professionals

The synthetic lipopeptide Pam3-Cys-Ala-Gly, a well-characterized agonist for the Toll-like receptor 2 (TLR2) and TLR1 heterodimer, serves as a potent activator of the innate immune system. Mimicking the acylated amino terminus of bacterial lipoproteins, it triggers a cascade of intracellular signaling events crucial for mounting an effective immune response.[1][][3][4] This technical guide provides a comprehensive overview of the core downstream signaling pathways initiated by this compound, presenting quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Ligand Recognition and Initial Signal Transduction

This compound is specifically recognized by a heterodimer of TLR2 and TLR1 on the cell surface.[1] This binding event initiates a conformational change in the intracellular Toll/interleukin-1 receptor (TIR) domains of the receptors, facilitating the recruitment of adaptor proteins and the subsequent activation of downstream signaling cascades.

The MyD88-Dependent Pathway: The Central Axis of this compound Signaling

The primary and most well-documented signaling pathway activated by this compound is the Myeloid differentiation primary response 88 (MyD88)-dependent pathway. This cascade is pivotal for the induction of inflammatory responses.

Upon TLR2/TLR1 activation, the adaptor protein MyD88 is recruited to the TIR domain of the receptor complex. MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family. This leads to the activation of TNF receptor-associated factor 6 (TRAF6), a key E3 ubiquitin ligase. TRAF6 then activates the transforming growth factor-β-activated kinase 1 (TAK1) complex, which serves as a crucial branching point, leading to the activation of both the nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) pathways.

References

B Cell Stimulation by Pam3-Cys-Ala-Gly: A Technical Guide

This technical guide provides an in-depth overview of the stimulation of B cells by the synthetic lipopeptide Pam3-Cys-Ala-Gly (N-palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-[R]-cysteinyl-[S]-alanyl-[S]-glycine), a well-characterized agonist for the Toll-like receptor 2/1 (TLR2/TLR1) heterodimer. This document is intended for researchers, scientists, and drug development professionals working in immunology, vaccine development, and immunotherapy.

Introduction

This compound, a synthetic analog of the N-terminal part of bacterial lipoproteins, is a potent activator of the innate immune system. Its ability to directly stimulate B lymphocytes through TLR2/TLR1 makes it a valuable tool for studying B cell biology and a potential adjuvant in vaccine formulations. This guide details the molecular mechanisms, cellular outcomes, and experimental methodologies associated with this compound-mediated B cell activation.

Mechanism of Action: TLR2/TLR1 Signaling

This compound is recognized by the heterodimer of TLR2 and TLR1 on the surface of B cells. This recognition event initiates a signaling cascade that is primarily dependent on the adaptor protein MyD88. The subsequent recruitment and activation of downstream signaling molecules, including IRAK4, IRAK1, and TRAF6, lead to the activation of the IKK complex. This, in turn, results in the phosphorylation and degradation of IκBα, allowing the transcription factor NF-κB to translocate to the nucleus. Concurrently, this pathway also activates MAP kinases, leading to the activation of AP-1. These transcription factors orchestrate the expression of a wide array of genes responsible for B cell activation, proliferation, and effector functions.

An In-depth Technical Guide to Pam3-Cys-Ala-Gly: A Synthetic Lipopeptide for Immune Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic lipopeptide, Pam3-Cys-Ala-Gly. It details its molecular characteristics, mechanism of action as a Toll-like receptor 2 (TLR2) agonist, and its applications in immunology research. This document includes detailed experimental protocols for cell stimulation and analysis, a summary of its synthesis and purification, and a visual representation of its signaling pathway. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their studies of the innate immune system and vaccine development.

Molecular Profile

This compound is a synthetic tripalmitoylated lipopeptide that mimics the acylated N-terminus of bacterial lipoproteins. This structure is a potent pathogen-associated molecular pattern (PAMP) recognized by the innate immune system.

| Property | Value | Reference |

| Molecular Formula | C₅₉H₁₁₁N₃O₉S | [1][2][3] |

| Molecular Weight | 1038.61 g/mol | [1][2] |

| Appearance | White to off-white powder | - |

| Solubility | Soluble in DMSO and DMF | - |

| Storage | Store at -20°C for long-term stability | - |

Mechanism of Action: TLR2/TLR1 Signaling

This compound is a well-established agonist for the Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1) heterodimer. The three palmitoyl (B13399708) chains are essential for its biological activity, with two chains binding to TLR2 and the third to TLR1, inducing receptor dimerization. This dimerization initiates a downstream signaling cascade through the MyD88-dependent pathway.

This signaling cascade leads to the activation of key transcription factors, namely nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), through the phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38 and ERK1/2. The activation of these transcription factors results in the upregulation of pro-inflammatory cytokine and chemokine genes, leading to the secretion of proteins like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).

References

An In-Depth Technical Guide to Pam3-Cys-Ala-Gly: A Synthetic Lipopeptide for Immunological Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic lipopeptide, Pam3-Cys-Ala-Gly. As a potent agonist for the Toll-like receptor 2/1 (TLR2/1) heterodimer, this compound is a valuable tool in immunological research, serving as a mimic for the acylated amino terminus of bacterial lipoproteins. This document details its chemical properties, mechanism of action, and provides standardized protocols for its application in in-vitro cell stimulation, cytokine analysis, and immunophenotyping. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound in studies pertaining to innate immunity, vaccine development, and immunotherapy.

Introduction

This compound is a synthetic triacylated lipopeptide that functions as a potent activator of the innate immune system.[1] It is structurally designed to mimic the N-terminal part of bacterial lipoproteins, which are recognized by the pattern recognition receptor (PRR) Toll-like receptor 2 (TLR2) in conjunction with TLR1.[2] This recognition event triggers a signaling cascade that leads to the activation of immune cells, such as macrophages and dendritic cells, and the subsequent production of pro-inflammatory cytokines and chemokines.[1] Due to its immunostimulatory properties, this compound is widely used as a research tool to study TLR signaling pathways and as an adjuvant in vaccine formulations to enhance immune responses.[1]

Chemical Properties

This compound is a well-defined chemical entity with consistent properties. The following table summarizes its key chemical and physical characteristics.

| Property | Value | Reference |

| CAS Number | 117858-54-5 | [3] |

| Molecular Formula | C₅₉H₁₁₁N₃O₉S | |

| Molecular Weight | 1038.6 g/mol | |

| IUPAC Name | 2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]propanoyl]amino]acetic acid | |

| Appearance | Lyophilized solid | |

| Solubility | Soluble in 50% Ethanol/water to 1 mg/ml. A related compound, Pam3CSK4, is soluble in water at 2 mg/ml. | |

| Storage | Store lyophilized product at -20°C. Upon reconstitution, it is recommended to prepare aliquots and store at -20°C to avoid repeated freeze-thaw cycles. |

Biological Activity and Mechanism of Action

This compound's biological activity is mediated through its specific interaction with the TLR2/TLR1 heterodimer expressed on the surface of various immune cells.

TLR2/1 Signaling Pathway

Upon binding of this compound to the TLR2/TLR1 complex, a conformational change is induced, leading to the recruitment of intracellular adaptor proteins. The primary signaling pathway activated is the MyD88-dependent pathway. This cascade involves the sequential recruitment and activation of several key signaling molecules:

-

MyD88 Recruitment: The Toll/interleukin-1 receptor (TIR) domain of the activated TLR complex recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88).

-

IRAK Activation: MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, particularly IRAK-4 and IRAK-1.

-

TRAF6 Recruitment: Activated IRAKs subsequently recruit and activate TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.

-

Activation of Downstream Kinases: TRAF6 catalyzes the ubiquitination of itself and other substrates, leading to the activation of the transforming growth factor-β-activated kinase 1 (TAK1) complex. TAK1, in turn, phosphorylates and activates two major downstream signaling arms:

-

MAPK Pathway: Activation of Mitogen-Activated Protein Kinases (MAPKs) such as p38 and JNK.

-

NF-κB Pathway: Activation of the IκB kinase (IKK) complex, which leads to the phosphorylation and degradation of the inhibitor of κB (IκB). This allows the transcription factor Nuclear Factor-κB (NF-κB) to translocate to the nucleus.

-

-

Gene Transcription: Nuclear translocation of NF-κB and activation of other transcription factors (e.g., AP-1, activated by MAPKs) leads to the transcription of a wide range of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-12), chemokines, and co-stimulatory molecules.

References

Methodological & Application

Application Notes and Protocols for In Vitro Stimulation of Dendritic Cells with Pam3-Cys-Ala-Gly (Pam3CSK4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pam3-Cys-Ala-Gly, and its synthetic analog Pam3CSK4, are potent synthetic triacylated lipopeptides that act as agonists for Toll-like Receptor 2/1 (TLR2/1). These molecules mimic the acylated amino terminus of bacterial lipoproteins, making them powerful tools for stimulating dendritic cells (DCs) in vitro. Activation of DCs with Pam3CSK4 is a critical step in initiating and shaping innate and adaptive immune responses, making it a valuable component in the development of vaccines and immunotherapies.

Upon recognition by the TLR2/1 heterodimer on the surface of DCs, Pam3CSK4 triggers a signaling cascade that leads to DC maturation. This process is characterized by the upregulation of co-stimulatory molecules, the production of pro-inflammatory cytokines, and an enhanced ability to present antigens to T cells. These activated DCs are then capable of priming naïve T cells and directing their differentiation into various effector subsets, such as T helper 1 (Th1), Th2, or Th0 cells.[1][2] The specific T cell response is influenced by the cytokine milieu produced by the stimulated DCs.[1][2]

These application notes provide a detailed overview of the in vitro stimulation of dendritic cells with Pam3CSK4, including comprehensive experimental protocols and quantitative data to guide researchers in their experimental design.

Mechanism of Action: TLR2/1 Signaling Pathway

Pam3CSK4-mediated activation of dendritic cells is initiated by its binding to the TLR2/1 heterodimer on the cell surface. This binding event recruits the intracellular adaptor protein Myeloid differentiation primary response 88 (MyD88). MyD88, in turn, initiates a signaling cascade involving the recruitment and activation of IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). This ultimately leads to the activation of two major downstream pathways:

-

NF-κB Pathway: Activation of the IκB kinase (IKK) complex results in the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) transcription factor to translocate to the nucleus.

-

MAPK Pathway: The signaling cascade also activates mitogen-activated protein kinases (MAPKs) such as JNK and p38.

The nuclear translocation of NF-κB and the activation of other transcription factors, like AP-1 (activated by MAPKs), drive the expression of genes encoding pro-inflammatory cytokines, chemokines, and co-stimulatory molecules, leading to DC maturation and the initiation of an adaptive immune response.

Caption: TLR2/1 signaling pathway initiated by Pam3CSK4.

Data Presentation

The following tables summarize the quantitative data on the effects of Pam3CSK4 stimulation on dendritic cell surface marker expression and cytokine production.

Table 1: Upregulation of Dendritic Cell Surface Markers after Pam3CSK4 Stimulation

| Surface Marker | Function | Fold Increase (Range) | Reference |

| CD40 | Co-stimulation, essential for T cell activation and B cell help | Significant upregulation | [1] |

| CD80 (B7-1) | Co-stimulatory signal for T cell activation | Significant upregulation | |

| CD83 | Maturation marker for dendritic cells | Significant upregulation | |

| CD86 (B7-2) | Co-stimulatory signal for T cell activation | Significant upregulation | |

| CCR7 | Chemokine receptor for migration to lymph nodes | Significant upregulation | |

| HLA-DR | MHC class II molecule for antigen presentation | Upregulation | |

| PD-L1 | Immune checkpoint ligand | Significant upregulation |

Table 2: Cytokine Production by Dendritic Cells Stimulated with Pam3CSK4

| Cytokine | Primary Function | Concentration Range (pg/mL) | Reference |

| IL-1β | Pro-inflammatory cytokine | Clearly enhanced synthesis | |

| IL-6 | Pro-inflammatory cytokine, T and B cell differentiation | Clearly enhanced synthesis | |

| IL-10 | Immunoregulatory cytokine | Clearly enhanced synthesis | |

| IL-12p70 | Th1 polarizing cytokine | Clearly enhanced synthesis | |

| IL-23 | Pro-inflammatory cytokine, Th17 development | Clearly enhanced synthesis | |

| IL-27 | Immunoregulatory cytokine | Clearly enhanced synthesis | |

| TNF-α | Pro-inflammatory cytokine | Clearly enhanced synthesis |

Note: The exact fold increase and concentration ranges can vary depending on the specific experimental conditions, such as the source of dendritic cells, Pam3CSK4 concentration, and stimulation time.

Experimental Protocols

The following are detailed protocols for the in vitro stimulation of dendritic cells with Pam3CSK4.

Protocol 1: Generation of Human Monocyte-Derived Dendritic Cells (mo-DCs)

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

-

Isolate PBMCs from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque.

-

-

Monocyte Isolation:

-

Isolate monocytes from PBMCs by positive selection using CD14 magnetic beads or by plastic adherence. For plastic adherence, plate PBMCs in a T-75 flask and incubate for 2 hours at 37°C. Non-adherent cells are then washed off.

-

-

Differentiation of Monocytes into Immature DCs:

-

Culture the isolated monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) (e.g., 50 ng/mL), and recombinant human Interleukin-4 (IL-4) (e.g., 20 ng/mL).

-

Incubate for 5-7 days at 37°C in a humidified 5% CO2 incubator.

-

On day 3, replenish the culture with fresh medium containing GM-CSF and IL-4.

-

-

Harvesting Immature DCs:

-

On day 5 or 7, gently harvest the loosely adherent immature DCs.

-

Protocol 2: In Vitro Stimulation of Dendritic Cells with Pam3CSK4

-

Preparation of Pam3CSK4:

-

Reconstitute lyophilized Pam3CSK4 in sterile endotoxin-free water or PBS to a stock concentration of 1 mg/mL. Aliquot and store at -20°C.

-

-

DC Stimulation:

-

Plate immature DCs at a density of 1 x 10^6 cells/mL in a 24-well plate.

-

Add Pam3CSK4 to the desired final concentration. A typical working concentration ranges from 0.1 to 10 µg/mL. A concentration of 0.5 µg/mL has been shown to be effective.

-

Incubate the cells for 18-48 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Harvesting Stimulated DCs and Supernatants:

-

After the incubation period, carefully collect the culture supernatants for cytokine analysis and store them at -80°C.

-

Harvest the stimulated DCs for downstream applications such as flow cytometry or co-culture experiments.

-

Protocol 3: Analysis of DC Maturation by Flow Cytometry

-

Staining of Surface Markers:

-

Wash the harvested DCs with FACS buffer (PBS containing 1% BSA and 0.1% sodium azide).

-

Resuspend the cells in FACS buffer and add fluorescently labeled antibodies against surface markers of interest (e.g., CD40, CD80, CD83, CD86, CCR7, HLA-DR).

-

Incubate for 30 minutes at 4°C in the dark.

-

-

Washing and Acquisition:

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

-

Data Analysis:

-

Analyze the expression levels of the surface markers on the stimulated DCs compared to unstimulated controls.

-

Protocol 4: Quantification of Cytokine Production by ELISA

-

ELISA Procedure:

-

Use commercially available ELISA kits for the specific cytokines of interest (e.g., IL-6, IL-12p70, TNF-α).

-

Follow the manufacturer's instructions for the ELISA procedure, which typically involves coating a 96-well plate with a capture antibody, adding the collected culture supernatants, followed by a detection antibody, a substrate, and a stop solution.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations in the samples based on a standard curve generated from recombinant cytokine standards.

-

Protocol 5: Mixed Lymphocyte Reaction (MLR)

-

Isolation of T Cells:

-

Isolate allogeneic CD4+ or CD8+ T cells from a different healthy donor using negative selection kits.

-

-

Co-culture:

-

Co-culture the Pam3CSK4-stimulated DCs (stimulator cells) with the isolated allogeneic T cells (responder cells) at various ratios (e.g., 1:10, 1:20, 1:50 DC to T cell ratio) in a 96-well round-bottom plate.

-

-

Assessment of T Cell Proliferation:

-

After 3-5 days of co-culture, assess T cell proliferation using methods such as [3H]-thymidine incorporation or CFSE dilution assay.

-

-

Analysis of T Cell Cytokine Production:

-

After 5-6 days, collect the co-culture supernatants to measure T cell-derived cytokines (e.g., IFN-γ, IL-4, IL-5, IL-13) by ELISA or multiplex bead array to determine the T cell polarization profile.

-

Caption: Experimental workflow for DC stimulation and analysis.

References

- 1. Differential activation of dendritic cells by toll-like receptors causes diverse differentiation of naïve CD4+ T cells from allergic patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential activation of dendritic cells by toll-like receptors causes diverse differentiation of naïve CD4+ T cells from allergic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pam3-Cys-Ala-Gly in T-Cell Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Pam3-Cys-Ala-Gly (P3CAG), a synthetic triacylated lipopeptide, in T-cell proliferation assays. P3CAG is a well-established agonist for Toll-like receptor 2/1 (TLR2/TLR1), and its application as a co-stimulant can significantly enhance T-cell activation and proliferation in vitro and in vivo.

Introduction

This compound, often abbreviated as Pam3CSK4, is a synthetic lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins. It is a potent activator of the innate immune system through the TLR2/TLR1 heterodimer. In the context of T-cell biology, P3CAG serves as a powerful co-stimulatory signal, augmenting the primary activation signal delivered through the T-cell receptor (TCR). This makes it a valuable tool for studying T-cell activation, immune responses to pathogens, and for the development of vaccine adjuvants and immunotherapies.

Mechanism of Action: The TLR2/1 Signaling Pathway

This compound is recognized by the TLR2/TLR1 complex on the surface of antigen-presenting cells (APCs) and, in some cases, T-cells themselves. This interaction initiates a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1.[1] These transcription factors drive the expression of pro-inflammatory cytokines, chemokines, and co-stimulatory molecules, which in turn promote T-cell survival, proliferation, and differentiation.

Caption: this compound signaling pathway via TLR2/TLR1.

Quantitative Data Summary

The optimal concentration of this compound can vary depending on the cell type, experimental conditions, and desired outcome. The following tables summarize reported concentrations for in vitro and in vivo applications.

Table 1: In Vitro Concentrations of this compound for T-Cell Proliferation Assays

| Application | Cell Type | Concentration Range | Notes | Reference |

| T-cell Co-stimulation | Murine Splenocytes (OT-1) | 300 ng/mL | Used in conjunction with peptide antigen to assess T-cell activation. | [2] |

| T-cell Proliferation | Murine CD4+ T-cells | 0.22 - 2 µg/mL | Enhanced proliferation of effector T-cells and overcame regulatory T-cell suppression. | [3][4] |

| TLR2 Activation | Various Cell Lines | 0.1 - 10 ng/mL | Recommended working concentration for general TLR2 activation in cellular assays. | [1] |

| Bystander Cell Activation | Murine T-cells and B-cells | 10 µg/mL (soluble) | Used to activate B-cells in co-culture with P3CAG-depoted T-cells. | |

| Pro-inflammatory Response | Isolated Perfused Mouse Lungs | 160 ng/mL | Induced cytokine and chemokine release. |

Table 2: In Vivo Concentrations of this compound

| Application | Animal Model | Dosage | Administration Route | Notes | Reference |

| T-cell Priming | Mice | 20 µ g/mouse | Subcutaneous | Co-injected with peptide vaccine to enhance T-cell responses. | |

| Vaccine Adjuvant | Mice | 2 - 20 µ g/mouse | Not specified | General recommended dose for in vivo studies. |

Experimental Protocols

Protocol 1: In Vitro T-Cell Proliferation Assay using this compound

This protocol describes a general method for assessing T-cell proliferation in response to TCR stimulation with the addition of this compound as a co-stimulant. Proliferation can be measured using various techniques, such as CFSE dilution or BrdU incorporation.

Materials:

-

This compound (P3CAG)

-

Isolated T-cells (e.g., from spleen, lymph nodes, or peripheral blood)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)

-

Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)

-

96-well flat-bottom culture plates

-

CFSE (Carboxyfluorescein succinimidyl ester) or BrdU (Bromodeoxyuridine) labeling kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Isolate T-cells from your source of interest using standard procedures (e.g., magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS)).

-

Wash the cells with PBS and resuspend in complete RPMI-1640 medium.

-

Count the cells and adjust the concentration to 1 x 10^6 cells/mL.

-

-

CFSE Labeling (Optional, for proliferation tracking by dye dilution):

-

Resuspend cells at 1 x 10^7 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

-

Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

-

Wash the cells twice with complete medium to remove excess CFSE.

-

Resuspend the labeled cells in complete medium at the desired final concentration.

-

-

Plate Coating (for plate-bound antibodies):

-

Dilute anti-CD3 antibody in sterile PBS to a concentration of 1-5 µg/mL.

-

Add 100 µL of the antibody solution to the wells of a 96-well plate.

-

Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.

-

Wash the wells three times with sterile PBS to remove unbound antibody.

-

-

Cell Culture and Stimulation:

-

Prepare a stock solution of this compound in sterile water or PBS. Further dilute in complete medium to the desired working concentrations (e.g., a serial dilution from 10 ng/mL to 1 µg/mL).

-

Add 100 µL of your cell suspension (e.g., 2 x 10^5 cells) to each well of the 96-well plate.

-

Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL.

-

Add 100 µL of the this compound dilutions to the appropriate wells. Include a control group with no P3CAG.

-

If using anti-CD3/CD28 beads, add them to the cell suspension according to the manufacturer's instructions.

-

Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

-

-

Proliferation Analysis:

-

CFSE Dilution: Harvest the cells and analyze by flow cytometry. Proliferating cells will show a sequential two-fold decrease in CFSE fluorescence intensity.

-

BrdU Incorporation: Add BrdU to the cultures for the final 4-18 hours of incubation. Harvest the cells and follow the manufacturer's protocol for fixation, permeabilization, and staining with an anti-BrdU antibody for flow cytometric analysis.

-

Caption: Experimental workflow for a T-cell proliferation assay.

Troubleshooting and Considerations

-

Cell Viability: High concentrations of this compound or other stimulants can be toxic to cells. It is crucial to perform a dose-response curve to determine the optimal concentration that maximizes proliferation while minimizing cell death.

-

Purity of P3CAG: Ensure the use of high-purity, sterile this compound to avoid confounding results from other microbial contaminants.

-

Controls: Always include appropriate controls in your experiment:

-

Unstimulated cells (no anti-CD3/CD28, no P3CAG)

-

Cells with anti-CD3/CD28 stimulation only

-

Cells with P3CAG only

-

-

T-cell Subsets: The response to this compound may differ between T-cell subsets (e.g., CD4+ vs. CD8+, naïve vs. memory). It is advisable to phenotype the responding cells using additional surface markers.

By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate T-cell proliferation and activation in a variety of research and development settings.

References

Application Notes and Protocols for Pam3-Cys-Ala-Gly as a Vaccine Adjuvant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pam3-Cys-Ala-Gly, a synthetic lipopeptide, is a potent immunostimulatory agent utilized as a vaccine adjuvant. It is a derivative of the N-terminal part of bacterial lipoproteins. As a Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1) agonist, it effectively activates the innate immune system, which in turn orchestrates a robust and targeted adaptive immune response to co-administered antigens. These characteristics make it a valuable tool in the development of subunit vaccines, which often require the inclusion of an adjuvant to elicit a protective and long-lasting immunological memory.[1][2][3]

This document provides detailed application notes and protocols for the effective use of this compound and its well-studied analog Pam3CSK4 as a vaccine adjuvant in preclinical research.

Mechanism of Action

This compound's adjuvant activity is initiated through its recognition by a heterodimer of TLR2 and TLR1 on the surface of antigen-presenting cells (APCs), such as dendritic cells and macrophages.[1][3] This binding event triggers a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB. The activation of NF-κB results in the upregulation of pro-inflammatory cytokines and chemokines, as well as co-stimulatory molecules on the surface of APCs. This process promotes the maturation of APCs, enhances antigen presentation, and ultimately leads to the activation and differentiation of antigen-specific T and B lymphocytes.

The resulting immune response is often characterized by a mixed Th1 and Th17 profile, which is crucial for immunity against various pathogens. This compound has been shown to enhance the production of antigen-specific antibodies, including IgG1 and IgG2a isotypes, and to promote the generation of potent T-cell responses.

Caption: TLR2/1 signaling cascade initiated by this compound.

Data Presentation

In Vitro Cytokine Induction by Pam3CSK4

| Cell Type | Stimulus & Concentration | Cytokine | Concentration (pg/mL) | Reference |

| Human Monocytes | Pam3CSK4 (50 ng/mL) | IL-10 | > 1000 | |

| Human Monocytes | Pam3CSK4 (50 ng/mL) | IL-1β | ~200-800 | |

| Human Monocytes | Pam3CSK4 (10 ng/mL) | IL-8 | ~120,000 | |

| Human Monocytes | Pam3CSK4 (10 ng/mL) | IL-6 | ~6,000 | |

| Canine Whole Blood | Pam3CSK4 (concentration not specified) | TNF-α | ~1500-2500 | |

| Canine Whole Blood | Pam3CSK4 (concentration not specified) | IL-6 | ~1500-3000 | |

| Human THP-1 cells | Pam3CSK4 (1 µg/mL) | TNF-α | ~400 | |

| Human THP-1 cells | Pam3CSK4 (1 µg/mL) | IL-6 | ~150 |

In Vivo Antibody and T-Cell Responses with Pam3CSK4 Adjuvant

| Animal Model | Antigen | Pam3CSK4 Dose/Route | Immune Readout | Result | Reference |

| BALB/c Mice | SARS-CoV-2 RBD-NP | Not specified | RBD-specific IgG Titer | ~10-fold increase vs. no adjuvant | |

| BALB/c Mice | SARS-CoV-2 RBD-NP | Not specified | Neutralizing Antibody Titer | ~70-fold increase vs. no adjuvant | |

| C57BL/6 Mice | Leishmania amazonensis antigen (LaAg) | Intranasal | IgG2a Levels | Increased vs. LaAg alone | |

| C57BL/6 Mice | Leishmania amazonensis antigen (LaAg) | Intranasal | CD4+ & CD8+ T-cells | Higher frequencies vs. LaAg alone |

Experimental Protocols

Protocol 1: Preparation and Formulation of this compound Adjuvant

Due to the hydrophobic nature of this compound, proper formulation is critical for its solubility and efficacy.

Materials:

-

This compound (or Pam3CSK4)

-

Endotoxin-free water or sterile physiological saline (0.9% NaCl)

-

Vortex mixer

-

Sterile, pyrogen-free vials and consumables

Procedure:

-

Reconstitution of Lyophilized this compound:

-

Bring the lyophilized this compound vial to room temperature.

-

Add the appropriate volume of endotoxin-free water or sterile saline to achieve a desired stock concentration (e.g., 1-2 mg/mL).

-

Vortex thoroughly until the lipopeptide is completely dissolved. The solution may appear slightly hazy.

-

-

Storage:

-

For immediate use, the reconstituted solution can be kept at 4°C.

-

For long-term storage, it is recommended to prepare single-use aliquots and store them at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.

-

-

Formulation with Antigen:

-

On the day of immunization, thaw an aliquot of the this compound stock solution.

-

Dilute the antigen to the desired concentration in sterile, endotoxin-free PBS or saline.

-

Add the required volume of the this compound stock solution to the antigen preparation to achieve the final desired adjuvant concentration (e.g., 2-20 µ g/mouse ).

-

Gently mix the final vaccine formulation by pipetting or brief vortexing. Keep on ice until administration.

-

Protocol 2: In Vivo Immunization of Mice

Materials:

-

Mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old)

-

Vaccine formulation (Antigen + this compound)

-

Control formulations (Antigen alone, Adjuvant alone, PBS/Saline)

-

Syringes and needles appropriate for the chosen route of administration

Procedure:

-

Immunization Schedule: A typical prime-boost strategy involves a primary immunization on day 0, followed by one or two booster immunizations at 2-3 week intervals.

-

Administration:

-

Subcutaneous (s.c.) injection: Inject a total volume of 50-100 µL into the scruff of the neck or the base of the tail.

-

Intramuscular (i.m.) injection: Inject a total volume of 50 µL into the quadriceps or tibialis anterior muscle.

-

Intranasal (i.n.) administration: Under light anesthesia, administer 10-20 µL into each nostril.

-

-

Dosage: The typical dose of Pam3CSK4 for mice ranges from 1 to 20 µg per animal, with 10 µg being a commonly used dose.

-

Monitoring: Monitor the animals for any adverse reactions at the injection site (e.g., swelling, redness) and systemic effects (e.g., weight loss, changes in behavior).

-

Sample Collection: Collect blood samples via tail vein or retro-orbital bleeding at specified time points (e.g., pre-immunization, and 2 weeks after each boost) to analyze antibody responses. Spleens and lymph nodes can be harvested at the end of the experiment for T-cell analysis.

Protocol 3: Measurement of Antigen-Specific Antibodies by ELISA

Materials:

-

High-binding 96-well ELISA plates

-

Recombinant antigen

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Serum samples from immunized and control mice

-

HRP-conjugated secondary antibody specific for mouse IgG, IgG1, and IgG2a

-

TMB substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

Procedure:

-

Plate Coating: Coat the wells of the ELISA plate with the antigen (e.g., 1-5 µg/mL in coating buffer) and incubate overnight at 4°C.

-

Washing: Wash the plate 3 times with wash buffer.

-

Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the wash step.

-

Sample Incubation: Add serially diluted serum samples to the wells and incubate for 2 hours at room temperature.

-

Washing: Repeat the wash step.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody (diluted in blocking buffer) and incubate for 1 hour at room temperature.

-

Washing: Wash the plate 5 times with wash buffer.

-

Development: Add TMB substrate to each well and incubate in the dark until a color change is observed (typically 15-30 minutes).

-

Stopping the Reaction: Add stop solution to each well.

-

Reading: Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a reading above a predetermined cutoff (e.g., 2-3 times the background).

Protocol 4: Analysis of T-Cell Responses by ELISpot

Materials:

-

PVDF-membrane 96-well ELISpot plates

-

Capture and detection antibodies for the cytokine of interest (e.g., IFN-γ, IL-4, IL-17A)

-

Spleens or lymph nodes from immunized and control mice

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Antigen or peptide pool for restimulation

-

Streptavidin-HRP or -AP

-

Substrate for HRP (AEC) or AP (BCIP/NBT)

-

ELISpot plate reader

Procedure:

-

Plate Preparation: Pre-wet the ELISpot plate membrane with 35% ethanol, wash with sterile water, and then coat with the capture antibody overnight at 4°C.

-

Cell Preparation: Prepare single-cell suspensions from the spleens or lymph nodes of immunized mice.

-

Blocking: Wash the coated plate and block with cell culture medium for 1-2 hours at 37°C.

-

Cell Seeding and Stimulation: Add the splenocytes or lymphocytes to the wells at a desired density (e.g., 2-5 x 10⁵ cells/well) along with the specific antigen or peptide pool for restimulation. Include positive (e.g., Concanavalin A) and negative (medium only) controls.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

-

Detection: Wash the plate to remove cells and add the biotinylated detection antibody. Incubate for 2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate and add Streptavidin-HRP or -AP. Incubate for 1 hour at room temperature.

-

Spot Development: Wash the plate and add the substrate. Monitor for the development of spots.

-

Stopping and Drying: Stop the reaction by washing with water. Allow the plate to dry completely.

-

Analysis: Count the spots in each well using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.

Experimental Workflow Visualization

Caption: A typical experimental workflow for evaluating a vaccine with this compound.

References

Application Notes: Pam3-Cys-Ala-Gly for In Vivo Immunization in Mice

Introduction

Pam3-Cys-Ala-Gly is a synthetic lipopeptide that serves as a potent immunological adjuvant. It is an analog of the N-terminal moiety of bacterial lipoproteins. Its adjuvant activity stems from its function as an agonist for the Toll-like Receptor 2 and 1 (TLR2/1) complex.[1] Recognition of this compound by TLR2/1 on antigen-presenting cells (APCs) like dendritic cells and macrophages initiates a downstream signaling cascade, leading to the activation of the transcription factor NF-κB.[1][2] This process promotes the production of pro-inflammatory cytokines and chemokines, enhances antigen presentation, and ultimately shapes the adaptive immune response towards the co-administered antigen.[2]

Due to its ability to robustly stimulate an innate immune response, this compound and its close analog, Pam3CSK4, are widely used in preclinical vaccine research to enhance humoral (antibody) and cellular (T-cell) immunity against a variety of antigens.[3]

Signaling Pathway of this compound

The diagram below illustrates the signaling pathway initiated upon recognition of Pam3CSK4 (a functional analog of this compound) by the TLR1/TLR2 heterodimer on the surface of an antigen-presenting cell.

Caption: TLR1/2 signaling cascade initiated by Pam3CSK4.

Experimental Protocols

This section provides a generalized protocol for in vivo immunization of mice using this compound or its analog Pam3CSK4 as an adjuvant. The exact parameters, such as antigen concentration and immunization schedule, may require optimization based on the specific antigen and research goals.

Materials and Reagents

-

Antigen: Purified protein or peptide of interest.

-

Adjuvant: this compound or Pam3CSK4 (VacciGrade™ or equivalent sterile, endotoxin-free grade is recommended).

-

Mice: Specific pathogen-free, 6-8 week old mice (e.g., BALB/c or C57BL/6).

-

Solvent/Vehicle: Sterile, endotoxin-free Phosphate-Buffered Saline (PBS) or 0.9% NaCl solution.

-

Syringes: 1 mL sterile syringes.

-

Needles: 23-27 gauge sterile needles.

-

Microcentrifuge tubes.

Preparation of Immunogen (Adjuvant + Antigen Mixture)

Note: Pam3-Cys derivatives can have poor solubility. Ensure complete dissolution.

-

Reconstitute Adjuvant: If starting with lyophilized Pam3CSK4, reconstitute it in sterile, endotoxin-free water to a stock concentration (e.g., 2 mg/mL), vortexing until fully dissolved. Aliquot and store at -20°C for long-term use.

-

Dilute Antigen: Dilute the antigen of interest in sterile PBS to the desired concentration. A typical antigen dose for mice is 50-100 µg per injection.

-

Prepare Final Mixture: For each mouse, prepare the final injection volume (typically 100-200 µL).

-

Aseptically mix the required volume of antigen solution with the desired amount of Pam3CSK4 adjuvant (a typical dose is 2-20 µg per mouse).

-

Add sterile PBS to reach the final injection volume.

-

Gently vortex or mix by pipetting. The final solution should be uniform.

-

Example Calculation for one mouse (100 µL injection):

-

Target Antigen Dose: 50 µg

-

Target Adjuvant Dose: 10 µg

-

Procedure:

-

Take 5 µL of a 2 mg/mL Pam3CSK4 stock solution.

-

Add the volume of your antigen stock that contains 50 µg.

-

Add sterile PBS to a final volume of 100 µL.

-

Immunization Protocol

The following is a common prime-boost immunization schedule.

-

Primary Immunization (Day 0):

-

Administer the prepared immunogen mixture to each mouse. Common routes include:

-

Subcutaneous (s.c.): Inject at the base of the tail or scruff of the neck.

-

Intraperitoneal (i.p.): Inject into the lower abdominal quadrant.

-

Intranasal (i.n.): Administer dropwise into the nares (requires a smaller volume, typically 20-50 µL).

-

-

-

Booster Immunizations:

-

Administer subsequent injections of the same immunogen mixture.

-

A typical schedule involves two booster shots at 2 or 3-week intervals (e.g., Day 14 and Day 28, or Day 21 and Day 42).

-

-

Blood Collection for Titer Analysis:

-

Collect a pre-immune bleed (tail vein) before the primary immunization (Day 0).

-

Collect blood samples 7-14 days after the final booster immunization to assess the antibody response. Allow blood to clot, centrifuge to separate serum, and store serum at -20°C or -80°C.

-

Monitoring Immune Response (Example: ELISA)

-

Coat a 96-well ELISA plate with the antigen of interest and incubate overnight.

-

Wash the plate and block with a suitable blocking buffer (e.g., PBS with 1% BSA).

-

Prepare serial dilutions of the collected mouse serum (both pre-immune and post-immune).

-

Add the diluted serum to the plate and incubate.

-

Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody that detects mouse IgG (or specific isotypes like IgG1 and IgG2a).

-

Wash the plate and add a TMB substrate. Stop the reaction with sulfuric acid and read the absorbance at 450 nm.

-

The antibody titer is typically defined as the highest dilution that gives a signal significantly above the pre-immune control.

Experimental Workflow

Caption: A typical workflow for a mouse immunization experiment.

Data Presentation: Summary of Quantitative Data

The following tables summarize key quantitative parameters for using Pam3CSK4 as an adjuvant in mice, based on published studies.

Table 1: Recommended Dosages of Pam3CSK4 for In Vivo Mouse Studies

| Parameter | Recommended Range/Value | Route of Administration | Reference |

| General Working Concentration | 2 - 20 µ g/mouse | Not Specified | |

| Low Dose Study | 1 µg or 10 µ g/mouse | Intranasal | |

| High Dose Study | 10, 20, or 40 µ g/mouse | Subcutaneous | |

| Intradermal Study | 50 µ g/mouse | Intradermal |

Table 2: Example Immunization Schedules from Literature

| Study Focus | Primary Immunization | Booster Immunizations | Interval | Reference |

| Fungal Infection Model | Day 1 | Day 14, Day 28 | 2 weeks | |

| Tuberculosis Vaccine Model | Day 0 | Day 21, Day 42 | 3 weeks | |

| General Protocol | Day 1 | Day 10-15, Day 20-30 | 10-15 days | |

| General Protocol (Biweekly) | Week 0 | Week 2, Week 4, Week 6 | 2 weeks |

Table 3: Observed Immunological Effects of Pam3CSK4 Adjuvant in Mice

| Effect Measured | Observation | Model/Context | Reference |

| Antibody Response | Enhanced IgG1 and IgG2a titers | Influenza Vaccine | |

| Reduced IgG1 and IgG2a levels | C. gattii Infection Model | ||

| Reduced IgG2a, IgG1 unaffected | Tuberculosis Vaccine (in CAF01) | ||

| T-Cell Response | Upregulation of Th1 cytokine genes | General Adjuvant Effect | |

| Increased antigen-specific CD8+ T-cells | Leishmania DNA Vaccine | ||

| Reduced IFN-γ and TNF (Th1) | Tuberculosis Vaccine (in CAF01) | ||

| Maintained IL-17A (Th17) | Tuberculosis Vaccine (in CAF01) | ||

| Enhanced Th1 and Th17 responses | Leishmanization Model |